molecular formula C13H21N3O B14157929 1-[2-(Diethylamino)ethyl]-3-phenylurea CAS No. 4559-89-1

1-[2-(Diethylamino)ethyl]-3-phenylurea

Katalognummer: B14157929
CAS-Nummer: 4559-89-1
Molekulargewicht: 235.33 g/mol
InChI-Schlüssel: YTGXKAVGGWIDKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Diethylamino)ethyl]-3-phenylurea is an organic compound with the molecular formula C13H21N3O This compound is characterized by the presence of a diethylaminoethyl group attached to a phenylurea backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Diethylamino)ethyl]-3-phenylurea typically involves the reaction of diethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{NCO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(Diethylamino)ethyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

1-[2-(Diethylamino)ethyl]-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-[2-(Diethylamino)ethyl]-3-phenylurea exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    2-(Diethylamino)ethyl methacrylate: A related compound used in polymer chemistry.

    Diethylamino hydroxybenzoyl hexyl benzoate: Another compound with similar functional groups used in sunscreen formulations.

Uniqueness: 1-[2-(Diethylamino)ethyl]-3-phenylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a phenylurea backbone with a diethylaminoethyl group makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

4559-89-1

Molekularformel

C13H21N3O

Molekulargewicht

235.33 g/mol

IUPAC-Name

1-[2-(diethylamino)ethyl]-3-phenylurea

InChI

InChI=1S/C13H21N3O/c1-3-16(4-2)11-10-14-13(17)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,14,15,17)

InChI-Schlüssel

YTGXKAVGGWIDKO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC(=O)NC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.